molecular formula C19H24N2O3S B2998111 2-methoxy-5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1797182-69-4

2-methoxy-5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2998111
CAS No.: 1797182-69-4
M. Wt: 360.47
InChI Key: XLZCTLKJSLZSPG-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide ( 1797182-69-4) is a synthetic organic compound with the molecular formula C 19 H 24 N 2 O 3 S and a molecular weight of 360.47 . This benzenesulfonamide derivative features a methoxy-substituted aromatic ring linked to a complex amine moiety containing a 1-phenylpyrrolidine group, making it a molecule of interest in medicinal chemistry and drug discovery research. As a structural analog of other N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide compounds, this chemical serves as a valuable chemical tool or building block for researchers . Sulfonamide-based compounds are extensively investigated for their diverse biological activities and their capacity to interact with various enzymatic targets . Similar structural motifs are found in compounds studied for their potential as allosteric modulators of G-protein coupled receptors (GPCRs) and as inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3), a target relevant in oncology . Researchers can utilize this compound as a intermediate in synthetic chemistry or as a core scaffold for developing novel bioactive molecules in high-throughput screening assays. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-10-11-18(24-2)19(13-15)25(22,23)20-14-17-9-6-12-21(17)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,17,20H,6,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCTLKJSLZSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide, also known by its CAS number 1797182-69-4, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 360.5 g/mol
  • Structure : The compound features a benzenesulfonamide moiety linked to a pyrrolidine ring, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing benzenesulfonamide structures often exhibit antimicrobial properties. A study tested various sulfonamide derivatives against a range of bacteria and fungi, revealing that modifications to the aromatic and aliphatic components can enhance efficacy. While specific data on this compound is limited, similar compounds have shown promising results in inhibiting microbial growth.

Anticancer Potential

Sulfonamides have been investigated for their anticancer properties. A study on related compounds demonstrated that they could induce apoptosis in cancer cell lines through the inhibition of key metabolic pathways. The presence of the pyrrolidine ring may enhance this activity by facilitating interactions with cancer-specific targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Sulfonamides commonly act as inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Cellular Uptake : The lipophilicity imparted by the methoxy and methyl groups may enhance cellular uptake and bioavailability.
  • Receptor Interaction : The pyrrolidine moiety may interact with various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

In a comparative study involving various sulfonamide derivatives, this compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated moderate activity, particularly against Staphylococcus aureus, suggesting further investigation into structural optimization for enhanced efficacy.

Anticancer Research

A recent study explored the effects of similar sulfonamide derivatives on human cancer cell lines. Results showed that these compounds could significantly reduce cell viability through apoptosis induction. Although specific data on this compound were not available, the findings underscore the potential for this class of compounds in cancer therapeutics.

Data Tables

PropertyValue
Molecular FormulaC19H24N2O3S
Molecular Weight360.5 g/mol
Antimicrobial ActivityModerate (against S. aureus)
Anticancer ActivityInduces apoptosis (related compounds)

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The inhibitory activity of benzenesulfonamide derivatives is heavily influenced by substituents on the aromatic ring. Evidence from HIV integrase (HIV-IN) inhibition studies highlights:

  • Electron-withdrawing groups (EWGs): Nitro (-NO₂) at the para position (e.g., compound IIIi) enhances activity (96.7% inhibition) by increasing sulfonamide acidity, facilitating metal chelation in enzymatic active sites .
  • Electron-donating groups (EDGs) : Methoxy (-OCH₃, compound IIIg) and methyl (-CH₃, IIIf) reduce inhibition (72.9% and 82.0%, respectively) due to decreased acidity .

Target compound : The 2-methoxy and 5-methyl EDGs may limit its potency compared to nitro-substituted analogs. However, its activity could be modulated by the N-substituent’s steric and electronic properties.

N-Substituent Variations

The (1-phenylpyrrolidin-2-yl)methyl group distinguishes the target compound from analogs with alternative N-substituents:

Compound Name N-Substituent Molecular Weight Key Features Evidence
Target Compound (1-Phenylpyrrolidin-2-yl)methyl 360.47 Phenyl-pyrrolidine hybrid; aromatic π-π interactions
5-Chloro-2-methoxy-N-(piperidin-4-yl-methyl) (1-Pyrimidin-2-ylpiperidin-4-yl)methyl 396.90 Pyrimidine enhances hydrogen bonding; larger ring system
2-Methoxy-5-methyl-N-(6-methyl-2-pyridinyl) 6-Methylpyridinyl Not reported Pyridine’s electron-deficient ring may improve solubility
5-[(Dimethylsulfamoyl)amino]-N-(ethylpyrrolidinyl) (1-Ethylpyrrolidin-2-yl)methyl Not reported Sulfamoyl group introduces polarity; ethyl reduces steric bulk

Key observations :

  • The phenyl-pyrrolidine group in the target compound may enhance hydrophobic interactions or π-stacking in binding pockets compared to pyridine () or pyrimidine () substituents.

Role of Heterocycles in the N-Substituent

  • Pyrrolidine vs. Piperidine : Pyrrolidine’s 5-membered ring confers conformational rigidity, while piperidine’s 6-membered ring () offers flexibility, possibly altering binding kinetics.
  • Phenyl vs.

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